

A Comparative Guide to the Mass Spectrum of 4-Methyl-5-vinylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-5-vinylthiazole

Cat. No.: B145775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of **4-Methyl-5-vinylthiazole** (C_6H_7NS), a heterocyclic compound found in various foods and used as a flavor and fragrance agent.^{[1][2]} Understanding its mass spectral fragmentation is crucial for its unambiguous identification in complex matrices. This document compares the observed fragmentation patterns with established principles of mass spectrometry to provide a comprehensive analytical overview.

Experimental Protocol: GC-MS Analysis

The data presented is typically acquired using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a representative methodology for the analysis of volatile compounds like **4-Methyl-5-vinylthiazole**.

Sample Preparation:

- A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

- Injector: Split/splitless inlet, typically operated at 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Column: A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable.
- Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
- Ion Source Temperature: Typically maintained at 230°C.
- Mass Analyzer: A quadrupole mass filter is commonly used.
- Scan Range: Data is acquired over a mass-to-charge (m/z) range of approximately 40-350 amu.

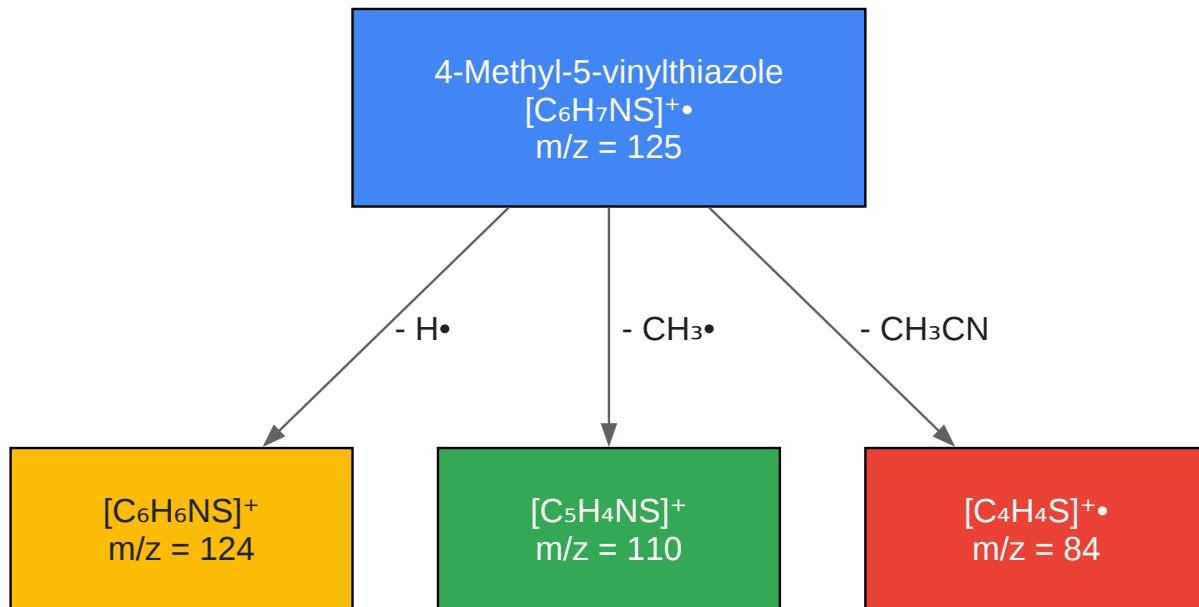
Mass Spectrum Interpretation

The EI mass spectrum of **4-Methyl-5-vinylthiazole** is characterized by a prominent molecular ion peak and several key fragment ions that provide structural information. The molecular weight of the compound is 125.19 g/mol .[\[3\]](#)[\[4\]](#)

Table 1: Key Ions in the Mass Spectrum of **4-Methyl-5-vinylthiazole**

m/z	Relative Intensity (%)	Proposed Ion Formula	Proposed Neutral Loss	Inferred Fragment Structure
125	100	$[\text{C}_6\text{H}_7\text{NS}]^{+\bullet}$	-	Molecular Ion ($\text{M}^{+\bullet}$)
124	85	$[\text{C}_6\text{H}_6\text{NS}]^+$	H^{\bullet}	Loss of a hydrogen radical
110	40	$[\text{C}_5\text{H}_4\text{NS}]^+$	CH_3^{\bullet}	Loss of a methyl radical
98	15	$[\text{C}_5\text{H}_6\text{S}]^{+\bullet}$	HCN	Loss of hydrogen cyanide
84	20	$[\text{C}_4\text{H}_4\text{S}]^{+\bullet}$	CH_3CN	Loss of acetonitrile
58	22	$[\text{C}_2\text{H}_4\text{NS}]^+$	$\text{C}_4\text{H}_3^{\bullet}$	Thiazole ring fragmentation

Data is synthesized from publicly available spectra, including the NIST Mass Spectrometry Data Center.[\[3\]](#)[\[5\]](#)


Key Observations:

- Molecular Ion (m/z 125): The spectrum displays a strong molecular ion peak, which is also the base peak (100% relative intensity).[\[6\]](#) This indicates the relative stability of the **4-Methyl-5-vinylthiazole** molecule under EI conditions. The presence of a single nitrogen atom aligns with the Nitrogen Rule, which predicts an odd nominal molecular weight for a compound with an odd number of nitrogen atoms.[\[7\]](#)
- $[\text{M}-1]^+$ Ion (m/z 124): A highly abundant peak is observed at m/z 124, resulting from the loss of a single hydrogen radical (H^{\bullet}). This is a common fragmentation pattern for compounds with vinyl or methyl groups, where the loss of a hydrogen atom can lead to a more stabilized cation.

- $[M-15]^+$ Ion (m/z 110): The peak at m/z 110 corresponds to the loss of a methyl radical ($CH_3\bullet$). This α -cleavage event is a characteristic fragmentation for molecules containing a methyl group attached to an aromatic ring.[8]
- Ring Fragmentation (m/z 98 and 84): The ions at m/z 98 and 84 suggest the fragmentation of the thiazole ring itself. The loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) to form the m/z 98 ion, or acetonitrile (CH_3CN , 41 Da) to form the m/z 84 ion, are plausible pathways. In the fragmentation of related heterocyclic systems, the pyrimidine ring has been noted to be more stable than the thiazole ring.[9]

Proposed Fragmentation Pathway

The fragmentation of **4-Methyl-5-vinylthiazole** begins with the ionization of the molecule, followed by the cleavage of its weakest bonds and rearrangements to form stable ions. The primary fragmentation events are visualized below.

[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation pathway for **4-Methyl-5-vinylthiazole**.

Comparative Analysis and Conclusion

The mass spectrum of **4-Methyl-5-vinylthiazole** is consistent with the general principles of organic mass spectrometry.^{[8][10]} The stability of the aromatic thiazole ring results in a prominent molecular ion peak, which serves as a strong identifier. The primary fragmentation pathways involve the loss of small radicals from the substituent groups (methyl and vinyl), a common feature in the mass spectra of substituted aromatic compounds.

In comparison to other thiazole derivatives, the fragmentation is heavily influenced by the nature of the substituents.^[11] The presence of the methyl and vinyl groups provides clear, diagnostic cleavage points leading to the abundant ions at m/z 110 and 124. Subsequent fragmentation of the heterocyclic ring, while less dominant, produces a characteristic pattern that can be used to confirm the core thiazole structure.

In summary, the EI mass spectrum of **4-Methyl-5-vinylthiazole** is defined by three key features:

- A stable and intense molecular ion at m/z 125.
- Characteristic losses of $\text{H}\cdot$ (to m/z 124) and $\text{CH}_3\cdot$ (to m/z 110) from the substituents.
- Secondary fragments resulting from the cleavage of the thiazole ring.

This distinct fragmentation pattern allows for the confident identification of **4-Methyl-5-vinylthiazole** in complex sample analyses, making GC-MS an effective tool for its detection and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Showing Compound 4-Methyl-5-vinylthiazole (FDB008542) - FooDB [foodb.ca]
2. vinyl sulfurol, 1759-28-0 [thegoodsentscompany.com]
3. Thiazole, 5-ethenyl-4-methyl- [webbook.nist.gov]

- 4. 4-Methyl-5-vinylthiazole ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. article.sapub.org [article.sapub.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Mass Spectrum of 4-Methyl-5-vinylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145775#interpreting-the-mass-spectrum-of-4-methyl-5-vinylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com